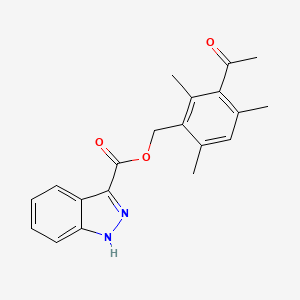![molecular formula C12H15N3O B7470169 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the prevention of viral and bacterial infections.
Biochemical and Physiological Effects:
Studies have shown that 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, it has been shown to inhibit the replication of viruses and bacteria, making it a promising candidate for the development of new antiviral and antibacterial drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its potential to inhibit cancer cell growth and prevent viral and bacterial infections. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide. One potential direction is the development of new drugs that are based on this compound. Another potential direction is the study of the compound's mechanism of action in more detail to better understand its potential applications in various fields. Additionally, further research is needed to understand the compound's advantages and limitations in lab experiments and to explore its potential in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide is a complex chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a multi-step process, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Although the mechanism of action of this compound is not fully understood, it has been shown to have anticancer, antiviral, and antibacterial properties. Further research is needed to fully understand the compound's potential and limitations in lab experiments and to explore its potential in other fields.
Métodos De Síntesis
The synthesis of 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-aminopyridine with 2-chloroacetic acid, which results in the formation of 2-(2-carboxyethyl)pyridine. This compound is then reacted with 2-bromoacetophenone to form 2-(2-carboxyethyl)-7-methylimidazo[1,2-a]pyridine. Finally, this compound is reacted with propylamine to yield 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-5-13-12(16)10-8-15-6-4-9(2)7-11(15)14-10/h4,6-8H,3,5H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNGSAGNYHPWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN2C=CC(=CC2=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
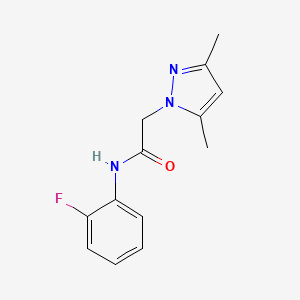
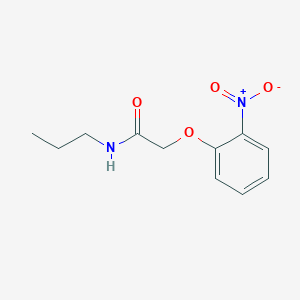
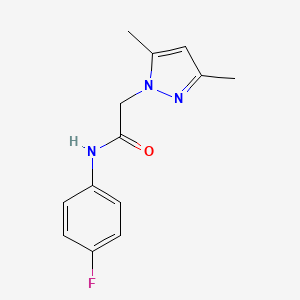
![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)
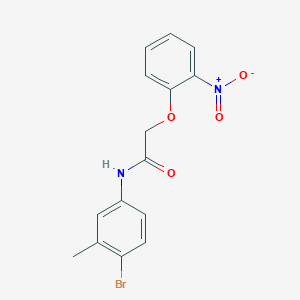
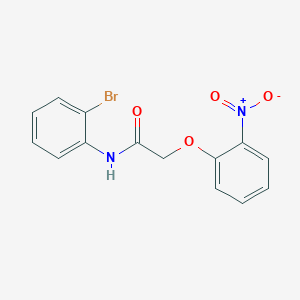
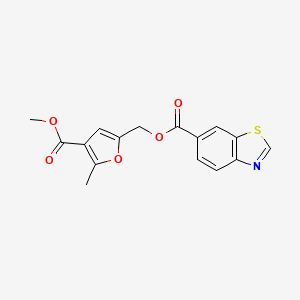
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)
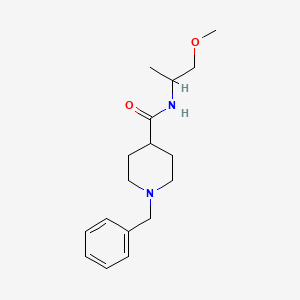
![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)
